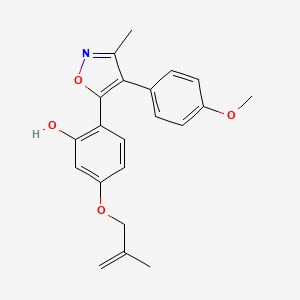

2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a methylisoxazole ring, and a phenol group with an allyl ether substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For example, 4-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkene to form the isoxazole ring.

-

Introduction of the Methyl Group: : The methyl group at the 3-position of the isoxazole ring can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.

-

Phenol Functionalization: : The phenol group can be introduced through a nucleophilic aromatic substitution reaction. For instance, a phenol derivative can be reacted with an appropriate leaving group to introduce the allyl ether functionality.

-

Final Coupling: : The final step involves coupling the isoxazole derivative with the phenol derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

-

Reduction: : The isoxazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to its phenolic and isoxazole moieties. It could potentially act as an enzyme inhibitor or a ligand for certain receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the isoxazole ring, in particular, is known to impart various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The phenolic group could participate in hydrogen bonding or π-π interactions, while the isoxazole ring might engage in hydrophobic interactions or act as a bioisostere for other functional groups.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)-3-methylisoxazole:

5-(2-Methylallyloxy)phenol: Lacks the isoxazole ring, which reduces its potential biological activity and synthetic utility.

4-Methoxyphenol: A simpler compound that lacks both the isoxazole ring and the allyl ether group, limiting its applications compared to the target compound.

Uniqueness

The combination of the methoxyphenyl group, methylisoxazole ring, and allyl ether-substituted phenol in 2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol provides a unique set of chemical properties. This makes it a versatile compound for various applications in synthetic chemistry, biological research, and materials science.

Biological Activity

The compound 2-(4-(4-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol , identified by its CAS number 898913-97-8, belongs to a class of isoxazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO4, with a molecular weight of 351.4 g/mol. The structure features a methoxyphenyl group and an isoxazole ring, which are significant for its biological properties.

Biological Activity Overview

Research indicates that compounds containing isoxazole moieties exhibit various biological activities, including:

- Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit significant cytotoxic effects against lung cancer cells (A549) when compared to standard treatments like doxorubicin .

- Antioxidant Properties : Compounds with isoxazole structures often display antioxidant activity, contributing to their potential in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Some derivatives have been reported to possess antibacterial properties against various pathogens, indicating their potential use in treating infections .

Anticancer Studies

A study published in Nature highlighted the synthesis of several isoxazole derivatives, including those similar to the target compound. Among these, specific derivatives exhibited excellent anticancer activity against A549 lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4j | A549 | 5.0 | Apoptosis |

| 4k | A549 | 7.2 | Cell Cycle Arrest |

| Target Compound | A549 | TBD | TBD |

Antioxidant Activity

The electrochemical behavior of isoxazole derivatives has been studied using cyclic voltammetry. These compounds demonstrated significant oxidation and reduction potentials, suggesting their effectiveness as antioxidants .

Antimicrobial Activity

Research has indicated that certain isoxazole derivatives possess antimicrobial properties. For example, a derivative structurally related to the target compound showed effective inhibition against Gram-positive bacteria .

Case Studies

- Case Study on Lung Cancer : In a comparative study involving multiple isoxazole derivatives, the target compound's analogs were found to inhibit cell growth significantly in lung cancer models. The study utilized MTT assays to determine cell viability post-treatment.

- Antioxidant Evaluation : Another research effort evaluated the antioxidant capacity of various isoxazoles using DPPH radical scavenging assays. The results indicated that several compounds had high scavenging activity, correlating with their structural features .

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)12-25-17-9-10-18(19(23)11-17)21-20(14(3)22-26-21)15-5-7-16(24-4)8-6-15/h5-11,23H,1,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHWZWKNPQSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.